1-Oxa-6-thiacyclopentadecan-15-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1725-16-2 |
|---|---|
Molecular Formula |
C13H24O2S |
Molecular Weight |
244.40 g/mol |
IUPAC Name |
1-oxa-6-thiacyclopentadecan-15-one |
InChI |
InChI=1S/C13H24O2S/c14-13-9-5-3-1-2-4-7-11-16-12-8-6-10-15-13/h1-12H2 |
InChI Key |
QOUGSQNSXBGSRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCSCCCCOC(=O)CCC1 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of 1 Oxa 6 Thiacyclopentadecan 15 One
Strategies for Macrocyclization and Ring Formation of 1-Oxa-6-thiacyclopentadecan-15-one
The construction of the 15-membered ring of this compound would theoretically rely on established macrocyclization reactions. These methods are designed to favor intramolecular ring-closing over intermolecular polymerization, often through high-dilution techniques.
Condensation and Cyclization Approaches to the Macrocyclic Core
The formation of the ester linkage in the macrocyclic core of this compound would likely involve an intramolecular condensation of a linear precursor, specifically an ω-mercapto-hydroxyalkanoic acid. This precursor would contain a thiol group at the 6-position relative to the carboxyl group and a terminal hydroxyl group.
Prominent methods for such macrolactonizations include:
Corey-Nicolaou Macrolactonization: This method utilizes phosphine (B1218219) and dipyridyl disulfide to activate the carboxyl group of the hydroxy acid precursor, facilitating cyclization under mild conditions. researchgate.netontosight.airsc.orgnih.govmdpi.com
Shiina Macrolactonization: This technique employs an aromatic carboxylic acid anhydride (B1165640) as a dehydration-condensation agent, often catalyzed by a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) or a Lewis acid. oup.comontosight.ai
Yamaguchi Macrolactonization: This approach involves the formation of a mixed anhydride from the hydroxy acid using 2,4,6-trichlorobenzoyl chloride, which then cyclizes in the presence of DMAP. researchgate.net
The key challenge in these approaches is to achieve high yields of the desired monomeric macrocycle while minimizing the formation of dimers and higher oligomers. oup.com
Novel Synthetic Routes and Methodological Innovations
While specific novel routes for this compound are not documented, innovations in macrocyclization could be applied. These include transition-metal-catalyzed reactions, ring-closing metathesis, and click chemistry-based strategies, which have proven effective for the synthesis of various macrocycles. rsc.org Photochemical methods also present a potential, yet unexplored, avenue for the cyclization of suitable precursors.
Design and Synthesis of Functionalized this compound Derivatives
The rational design and synthesis of functionalized derivatives would be predicated on the intended application. However, without established biological or material properties for the parent compound, the principles for its derivatization remain hypothetical.
Rational Design Principles for Structural Modification and Diversification
Should this compound exhibit interesting biological activity, its structural modification would follow principles common in medicinal chemistry. This would involve altering the ring size, introducing substituents on the carbon backbone, or modifying the oxygen and sulfur heteroatoms to probe structure-activity relationships. For instance, if it were to be investigated as an antibiotic, modifications would aim to enhance binding to biological targets and overcome resistance mechanisms, similar to strategies employed for other macrolides.
Advanced Derivatization Strategies for Targeted Research Applications
Advanced derivatization would involve the synthesis of analogs with specific functionalities for targeted applications. This could include the incorporation of fluorescent tags for imaging studies, photoreactive groups for target identification, or handles for conjugation to other molecules. The synthesis of such derivatives would require the development of a robust synthetic route to the core macrocycle that is tolerant of various functional groups.
Computational Chemistry and Theoretical Modeling of 1 Oxa 6 Thiacyclopentadecan 15 One
Quantum Chemical Calculations and Electronic Structure Theory
Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and reactivity of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the energy and wavefunction of a system.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has been successfully applied to study various chemical phenomena, including the mechanisms of reactions involving macrocycles.
In a different study, the M062X functional was used to investigate the complex cycloisomerization of a 15-membered triazatriacetylenic macrocycle. mdpi.com This research showed how DFT can be used to map out the reaction pathway, identify transition states, and determine the Gibbs free energy of activation for different potential mechanisms, thereby explaining the observed stereoselectivity of the reaction. mdpi.com Such studies underscore how DFT could be applied to understand the reactivity and electronic properties of 1-Oxa-6-thiacyclopentadecan-15-one.
Table 1: Examples of DFT Applications in Macrocycle Chemistry (Note: This data is from studies on analogous systems, not this compound)
| System Studied | DFT Functional | Basis Set | Key Findings | Reference |
|---|---|---|---|---|
| Ring-Opening Polymerization of DXO and Glycolide | B3LYP | 6-31G(d) | Elucidation of coordination-insertion mechanism and calculation of reaction barriers. | researchgate.net |
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While useful, HF theory does not fully account for electron correlation.
Møller-Plesset perturbation theory (MP) is a post-Hartree-Fock method that improves upon the HF results by including electron correlation effects. rsc.orgnih.gov Second-order Møller-Plesset perturbation theory (MP2) is a common and cost-effective level of theory that often provides a significant improvement over HF. nih.gov
Specific MP2 or Hartree-Fock studies on this compound are not found in the surveyed literature. However, these methods are frequently applied to study the structure and energetics of other, often smaller, molecules. For example, ab initio calculations at the MP2/6-311++G**//HF/6-31+G* level have been used to investigate the mechanism of α-lactone formation from α-halocarboxylates. rsc.org This study determined the structures and energies of reactants, transition states, and products along the reaction pathway. rsc.org
More recently, developments in computational algorithms have enabled the application of MP2 to larger, periodic systems, such as the benzene (B151609) crystal, demonstrating its utility for studying intermolecular interactions in the solid state. nih.gov Attenuated MP2 methods have also been developed to more accurately describe non-bonded interactions in systems like peptides and sugars, which is highly relevant for the conformational analysis of flexible macrocycles. acs.org
Conformational Analysis and Dynamics of this compound
The flexibility of macrocycles leads to a complex conformational landscape. Understanding the accessible conformations and the dynamics of their interconversion is crucial for predicting their properties and interactions.
Exploring the vast conformational space of a flexible macrocycle like this compound is computationally demanding. Molecular mechanics (MM) force fields offer a computationally efficient way to perform this exploration. MM methods treat molecules as a collection of atoms held together by springs, and the potential energy is calculated based on parameters derived from experimental data or higher-level quantum calculations.
Various algorithms are used for conformational searching, including Monte Carlo Multiple Minimum (MCMM) and Mixed Torsional/Low-Mode sampling (MTLMOD). nih.gov A systematic study comparing these general methods with specialized macrocycle sampling techniques, such as MacroModel macrocycle Baseline Search (MD/LLMOD) and Prime macrocycle conformational sampling (PRIME-MCS), was conducted on a set of 44 macrocycles. nih.govnih.gov This research provides valuable guidance on the selection of appropriate methods for conformational analysis of macrocyclic compounds. nih.govnih.gov
Once a set of possible conformations is generated, quantum chemical methods are typically used to refine their geometries and rank them by energy. This allows for the identification of the most stable, low-energy conformers.
A study on the conformational analysis of thiacrown macrocycles (e.g., 9-thiacrown-3, 12-thiacrown-4, 15-thiacrown-5, and 18-thiacrown-6) illustrates this approach. acs.org In that work, initial conformers were generated using high-temperature molecular dynamics. These were then subjected to geometry optimization and energy calculation at progressively higher levels of ab initio theory, up to MP2 with an augmented correlation-consistent basis set. acs.org This hierarchical approach allowed for the reliable identification of the global minimum energy structures for these sulfur-containing macrocycles. acs.org For example, the lowest energy conformer of 15-thiacrown-5 was found to have a C₂ symmetry. acs.org
Table 2: Lowest Energy Conformers of Thiacrown Macrocycles (Note: This data is from a study on analogous systems, not this compound)
| Compound | Lowest Energy Conformer Symmetry | Relative Energy of Crystal Structure (kcal/mol) | Reference |
|---|---|---|---|
| 9-thiacrown-3 | C₂ (exodentate) | 4 | acs.org |
| 12-thiacrown-4 | D₄ | 0 (same as crystal) | acs.org |
| 15-thiacrown-5 | C₂ (oblong, partially exodentate) | 3 | acs.org |
Beyond identifying stable conformers, computational methods can be used to study the dynamics of how a molecule transitions between these different shapes. Molecular dynamics (MD) simulations, which solve Newton's equations of motion for the atoms in the system, are a primary tool for this purpose. By simulating the molecule's movement over time, MD can reveal the pathways and energy barriers for conformational interconversions.
While no specific studies on the conformational dynamics of this compound were identified, the techniques are well-established. Such studies would provide a deeper understanding of the flexibility of the macrocyclic ring and the timescales of its structural rearrangements, which are important for its chemical and biological function.
Prediction of Molecular Properties and Interactions (Theoretical Frameworks)
Theoretical and computational chemistry offer powerful tools for predicting the molecular properties and potential interactions of compounds like this compound. These methods can provide insights into spectroscopic characteristics and reactivity, complementing experimental data. However, for this specific molecule, a notable gap exists in the scientific literature regarding dedicated computational studies. The following sections outline the theoretical frameworks that could be applied, while highlighting the current absence of specific data.
Computational Spectroscopic Parameter Prediction
The prediction of spectroscopic parameters through computational models is a cornerstone of modern chemical analysis. Techniques such as Density Functional Theory (DFT) and ab initio methods are commonly employed to calculate parameters for various spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.
For this compound, such calculations would involve optimizing the molecule's geometry to find its most stable conformation(s). Following this, frequency calculations could predict the vibrational modes, which correspond to absorption peaks in an IR spectrum. Similarly, NMR chemical shifts (¹H and ¹³C) and coupling constants could be calculated to aid in the interpretation of experimental NMR data.
Table 1: Hypothetical Data Table for Predicted Spectroscopic Parameters of this compound
| Parameter | Predicted Value (Method) |
| Key IR Frequencies (cm⁻¹) | Data not available |
| ¹H NMR Chemical Shifts (ppm) | Data not available |
| ¹³C NMR Chemical Shifts (ppm) | Data not available |
| Note: This table is for illustrative purposes only. No specific computational data for this compound has been found in the searched literature. |
Theoretical Reactivity Descriptors and Reaction Pathways
Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical stability. Other descriptors such as electronegativity, chemical potential, global hardness, and softness can further quantify the reactivity of this compound.
Furthermore, computational methods can be used to map potential reaction pathways, identify transition states, and calculate activation energies, thereby predicting the feasibility and kinetics of various chemical transformations involving this macrocycle.
Table 2: Hypothetical Data Table for Theoretical Reactivity Descriptors of this compound
| Descriptor | Predicted Value (Method) |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
| Chemical Potential (μ) | Data not available |
| Global Hardness (η) | Data not available |
| Note: This table is for illustrative purposes only. No specific computational data for this compound has been found in the searched literature. |
Coordination Chemistry of 1 Oxa 6 Thiacyclopentadecan 15 One: Metal Ion Complexation and Ligand Behavior
Ligand Design Principles for Selective Metal Ion Recognition by 1-Oxa-6-thiacyclopentadecan-15-one
The design of this compound as a selective ligand is rooted in fundamental principles of macrocyclic chemistry and Hard and Soft Acid-Base (HSAB) theory. The selectivity of a macrocyclic ligand is governed by several factors, including the match between the metal ion's radius and the ligand's cavity size, the nature of the donor atoms, and the conformational arrangement of the macrocycle. psu.edu
Pure crown ethers, which contain "hard" ether oxygen donors, preferentially bind with "hard" metal cations like alkali and alkaline earth metals. nih.gov Conversely, the strategic replacement of one or more oxygen atoms with "soft" sulfur atoms shifts the ligand's affinity towards "soft" or borderline transition metal cations such as silver (Ag⁺), lead (Pb²⁺), and copper (Cu²⁺). psu.eduwikipedia.org this compound exemplifies this design principle by incorporating an ether oxygen, a thioether sulfur, and a carbonyl oxygen into its 15-membered ring. This combination of hard and soft donors allows for synergistic coordination and enables the tuning of selectivity for specific metal ions. nih.gov
The 15-membered ring provides a cavity size that is comparable to that of the well-known 15-crown-5 (B104581) ether, which shows a preference for sodium (Na⁺) among alkali metals. rsc.orgresearchgate.net However, the introduction of the thioether linkage in this compound is expected to modify this selectivity, enhancing its interaction with softer transition metals. The less symmetrical arrangement of donor atoms, compared to highly symmetrical crown ethers, can also lead to more remarkable recognition and binding properties for specific metal cations. nih.gov
Mechanisms of Metal-Ligand Interaction and Binding Stoichiometry (Theoretical and Computational Insights)
Theoretical and computational studies provide crucial insights into how this compound interacts with metal ions. The binding mechanism involves the coordination of the metal cation by the electron-donating oxygen and sulfur atoms within the macrocyclic cavity. The specific atoms involved in coordination are the ether oxygen, the thioether sulfur, and the carbonyl oxygen of the ester group.
Computational models, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and bonding within these complexes. mdpi.com These studies help in understanding how the ligand's orbitals interact with the metal ion's orbitals. The interaction between a soft donor atom like sulfur and a soft transition metal is a classic example of covalent bonding character, which can be modeled to predict binding strength. arxiv.org
Upon complexation, the ligand wraps around the metal ion, with the donor atoms pointing inwards towards the cation. The binding process can alter the ligand's conformation significantly. Computational studies on related molecules show that upon binding a substrate, bond lengths and dihedral angles within the ligand can change to optimize the interaction. mdpi.com For instance, the metal ion's electrostatic potential can polarize the C=O bond of the ester group, enhancing its coordinating ability. mdpi.com
The stoichiometry of the resulting complex, which describes the ratio of metal ions to ligand molecules, is typically 1:1 for macrocyclic ligands. psu.edu However, depending on the metal ion's size, charge, and coordination preferences, as well as the solvent conditions, other stoichiometries, such as 1:2 (metal:ligand), could potentially be formed. psu.edu Spectrophotometric or NMR titrations are experimental techniques often used to determine these binding ratios in solution. psu.edu
Influence of Macrocyclic Conformation on Coordination Geometry and Stability
The conformational flexibility of the 15-membered ring of this compound is a critical factor in its coordination chemistry. The macrocycle is not a rigid structure; it can adopt various conformations in solution. Upon encountering a metal ion, it can reorganize to create a three-dimensional cavity that is pre-organized for binding, minimizing the entropic penalty of complexation.
Several factors dictate the final structure of the complex:
Ligand Properties: The inherent flexibility of the macrocycle, the size of its cavity, and the location of its donor atoms. psu.edu
Cation Properties: The ionic radius, charge density, and preferred coordination geometry of the metal ion. psu.edu
Environmental Factors: The type of solvent and the nature of the counter-anion accompanying the metal salt can influence the complex's stability and structure. psu.edunih.gov
Less-symmetrical crown ethers, such as this compound, often exhibit enhanced recognition for specific cations precisely because their lower symmetry allows for more specialized conformational arrangements to stabilize the resulting complex. nih.gov
Computational Studies of Complexation Thermodynamics and Kinetics
Computational chemistry offers powerful tools to quantify the thermodynamics and kinetics of metal ion complexation by ligands like this compound. These studies can predict the stability of different metal complexes and provide a molecular-level understanding of the binding process.
Thermodynamic parameters such as the Gibbs free energy of complexation (ΔG), enthalpy (ΔH), and entropy (ΔS) are calculated to determine the spontaneity and driving forces of the binding event.
Enthalpy (ΔH): Represents the energy change from making and breaking chemical bonds during complexation. A negative ΔH indicates an energetically favorable interaction between the ligand's donor atoms and the metal ion.
Entropy (ΔS): Reflects the change in disorder of the system. The introduction of a sulfur atom into a crown ether ring can give rise to a favorable entropic change upon complexation. nih.gov This is often due to the release of ordered solvent molecules from the metal ion's solvation shell, a phenomenon known as the macrocyclic effect.
The stability constant (log K) of a complex is directly related to the Gibbs free energy and is a key measure of binding affinity. Computational methods can predict these values, which can then be compared with experimental data from techniques like isothermal titration calorimetry (ITC). nsf.gov
The table below illustrates the type of thermodynamic data that computational studies can provide for the complexation of a ligand like this compound with various metal ions. Note: This table is illustrative and represents the type of data generated in such studies, based on findings for related oxo-thiocrown ethers.
| Metal Ion | Predicted log K | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |
| Na⁺ | Moderate | Favorable | Exothermic | Favorable |
| K⁺ | Low | Less Favorable | Slightly Exothermic | Neutral |
| Ag⁺ | High | Highly Favorable | Highly Exothermic | Favorable |
| Pb²⁺ | High | Highly Favorable | Highly Exothermic | Very Favorable |
This interactive table demonstrates the expected selectivity, with softer ions like Ag⁺ and Pb²⁺ showing higher stability constants and more favorable thermodynamics due to the presence of the soft thioether donor.
Kinetic studies, though more complex, can also be computationally modeled to understand the rates of complex formation (k_on) and dissociation (k_off). These rates are crucial for applications where the speed of metal ion uptake or release is important.
Supramolecular Chemistry of 1 Oxa 6 Thiacyclopentadecan 15 One: Host Guest Recognition and Self Assembly
Principles of Molecular Recognition via Host-Guest Interactions
At the heart of supramolecular chemistry lies the principle of molecular recognition, a process by which molecules selectively bind to one another through a series of non-covalent interactions. vt.edu This "host-guest" relationship, a term coined by Donald Cram, is fundamental to the function of many biological systems and has been harnessed to create novel chemical entities with specific functions. vt.edu The remarkable binding capabilities of macrocyclic hosts like crown ethers were first reported by Charles Pedersen, who observed their ability to complex alkali metal cations. vt.edu This discovery laid the groundwork for the development of a vast array of synthetic hosts designed to recognize and bind a diverse range of guest molecules, from simple ions to complex organic compounds. vt.eduacs.org
A key concept in understanding the stability of complexes formed by macrocyclic hosts is the macrocyclic effect . This principle states that macrocyclic ligands form more stable complexes with metal ions compared to their open-chain analogues (podands). youtube.com For instance, the potassium cation exhibits a 6000-fold increase in binding strength with 18-crown-6 (B118740) compared to its acyclic counterpart, pentaethylene glycol dimethyl ether. vt.edu This enhanced stability is primarily an entropic effect, as the pre-organized nature of the macrocycle reduces the entropic penalty associated with binding. youtube.com
Hydrogen Bonding: This is a highly directional interaction that plays a crucial role in the recognition of ammonium (B1175870) ions and other protic guests by crown ethers. vt.edu The oxygen and sulfur atoms within the 1-Oxa-6-thiacyclopentadecan-15-one ring can act as hydrogen bond acceptors, interacting with guest molecules that can serve as hydrogen bond donors. vt.edunih.gov
π-π Interactions: When aromatic rings are part of the host or guest, they can engage in π-π stacking interactions, further stabilizing the complex. vt.edu This is particularly relevant when considering the binding of aromatic guest molecules within the macrocyclic cavity.
Hydrophobic Effect: In aqueous environments, the desire of nonpolar molecules or molecular fragments to minimize their contact with water can drive the association of a nonpolar guest with the relatively nonpolar cavity of a macrocycle. nih.gov
The interplay of these non-covalent forces determines the selectivity of a host for a particular guest, a concept often described as "lock and key" or, more accurately, "induced fit," where both host and guest may undergo conformational changes to optimize their interaction.
Supramolecular Assembly Mechanisms Involving this compound Derivatives
The principles of molecular recognition can be extended to direct the formation of larger, well-defined supramolecular assemblies. By designing macrocyclic hosts with specific recognition sites and functionalities, it is possible to create intricate architectures through a process of self-assembly. acs.org
The self-assembly of supramolecular systems is a spontaneous process where pre-designed molecular components organize themselves into ordered structures. This "bottom-up" approach has been used to construct a variety of complex architectures, including:
Pseudorotaxanes and Rotaxanes: A pseudorotaxane is formed when a linear "guest" molecule threads through the cavity of a macrocyclic "host." If the ends of the guest are subsequently capped with bulky groups to prevent dethreading, a mechanically interlocked molecule called a rotaxane is formed. vt.edu The formation of these structures is often driven by hydrogen bonding and π-π stacking interactions between the host and guest. vt.edu
Catenanes: These are mechanically interlocked molecules consisting of two or more interlocked macrocycles, resembling links in a chain. Their synthesis often relies on template-directed strategies where a pre-formed macrocycle binds a linear molecule that is then cyclized.
Supramolecular Polymers: By linking monomeric units together using non-covalent interactions, such as host-guest recognition, it is possible to form long, polymer-like chains. nih.gov These materials are often responsive to external stimuli that can modulate the strength of the non-covalent interactions, leading to changes in the polymer's properties. acs.org
The nature of the self-assembled system can be influenced by various factors, including the structure of the macrocyclic host and guest, the solvent, and the presence of metal ions or counterions that can act as templates or modulators of the interaction. nih.govrsc.org For example, the coordination of silver(I) ions to thioether-containing macrocycles has been shown to direct the formation of different macrocyclic complexes, such as M2L2 and M6L4 structures, depending on the counterion present. nih.gov
Theoretical Modeling of Host-Guest Systems and Binding Affinity
Computational methods have become an indispensable tool in supramolecular chemistry, providing insights into the structure, stability, and dynamics of host-guest complexes that can be difficult to obtain through experimental methods alone. researchgate.net
Theoretical modeling can be used to:
Predict Binding Geometries: Molecular mechanics and quantum mechanics calculations can be used to determine the most stable conformation of a host-guest complex, revealing the key intermolecular interactions responsible for binding.
Estimate Binding Affinities: The association constant (Ka), a measure of the strength of the host-guest interaction, can be calculated using various computational techniques. vt.edu This allows for the in-silico screening of potential host-guest pairs and the rational design of hosts with high affinity and selectivity for a particular guest. Density Functional Theory (DFT) combined with molecular dynamics simulations has been employed to estimate host-guest interaction and binding energies in solution. researchgate.net
Understand Dynamic Processes: Molecular dynamics simulations can provide a detailed picture of the dynamic behavior of host-guest systems, including the process of complexation and decomplexation.
Advanced Spectroscopic Techniques for Structural Dynamics and Interaction Studies of 1 Oxa 6 Thiacyclopentadecan 15 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the solution-state structure and dynamics of macrocyclic compounds like 1-Oxa-6-thiacyclopentadecan-15-one. The flexibility of the 15-membered ring leads to a complex conformational landscape that can be explored using a combination of one-dimensional and two-dimensional NMR experiments.
Conformational dynamics can be probed using advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments detect through-space interactions between protons that are close to each other, providing crucial information about the folding of the macrocyclic ring. By analyzing the intensities of the cross-peaks, it is possible to determine the predominant conformations in solution and to study the kinetics of conformational exchange. chemrxiv.org
Furthermore, NMR titration experiments, where a potential binding partner is incrementally added to a solution of this compound, can be used to study intermolecular interactions. Changes in the chemical shifts or the appearance of new signals can indicate the binding site and provide information about the strength of the interaction.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | ~2.3 - 2.5 | ~30 - 35 |
| C3 | ~1.5 - 1.7 | ~25 - 30 |
| C4 | ~1.5 - 1.7 | ~25 - 30 |
| C5 | ~2.6 - 2.8 | ~30 - 35 |
| C7 | ~2.6 - 2.8 | ~30 - 35 |
| C8-C13 | ~1.2 - 1.6 | ~20 - 30 |
| C14 | ~4.1 - 4.3 | ~60 - 65 |
| C15 (C=O) | - | ~170 - 175 |
Mass Spectrometry (MS) for Molecular and Complex Ion Characterization
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high accuracy, allowing for the unambiguous determination of its molecular formula.
Electron ionization (EI) and electrospray ionization (ESI) are common ionization methods used to generate ions of the macrocycle. The fragmentation patterns observed in the mass spectrum provide valuable structural information. libretexts.org For this compound, characteristic fragmentation pathways would likely involve the cleavage of the ester bond and the C-S bonds of the thioether. researchgate.netresearchgate.netnih.gov
Key fragmentation patterns for lactones often include the loss of CO and H₂O. researchgate.netnih.gov In the case of this oxathia macrocycle, cleavage adjacent to the sulfur atom is also a probable fragmentation route. wikipedia.org The analysis of these fragment ions helps to piece together the structure of the original molecule.
MS can also be used to study non-covalent interactions. By using soft ionization techniques like ESI, it is possible to observe ions of complexes formed between this compound and other molecules, such as metal ions or small organic guests. The mass-to-charge ratio of these complex ions provides information about the stoichiometry of the interaction.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| [M]+• | Molecular Ion | - |
| [M-CO]+• | Loss of carbon monoxide | Cleavage of the ester group |
| [M-H₂O]+• | Loss of water | Dehydration |
| [M-CnH2nS]+• | Loss of a thioalkene fragment | Cleavage of the thioether linkage |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints and Interaction Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. youtube.comlu.se These techniques are particularly useful for identifying the functional groups present in this compound and for studying changes in its conformation and intermolecular interactions.
The IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching vibration of the lactone group, typically in the range of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester will also give rise to characteristic bands. The C-S stretching vibration of the thioether group is generally weak in the IR spectrum but may be observable.
Raman spectroscopy, on the other hand, is particularly sensitive to the vibrations of non-polar bonds. The C-S and S-C-C vibrational modes of the thioether linkage are expected to be more prominent in the Raman spectrum. nih.gov The combination of IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of the molecule.
Changes in the vibrational spectra can be used to monitor conformational changes or intermolecular interactions. For example, the formation of hydrogen bonds or coordination to a metal ion can lead to shifts in the frequencies of the vibrational bands, providing insights into the nature of the interaction. americanpharmaceuticalreview.com
Table 3: Predicted IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| C-H stretch (alkane) | 2850-2960 | 2850-2960 |
| C=O stretch (lactone) | 1730-1750 (strong) | 1730-1750 (weak) |
| C-O stretch (ester) | 1000-1300 | 1000-1300 |
| C-S stretch (thioether) | 600-800 (weak) | 600-800 (strong) |
X-ray Crystallography for Solid-State Conformational Analysis and Intermolecular Interactions
X-ray crystallography is the most powerful technique for determining the three-dimensional structure of a molecule in the solid state with atomic resolution. A single-crystal X-ray diffraction analysis of this compound would provide precise information about its bond lengths, bond angles, and torsion angles, revealing the exact conformation of the macrocyclic ring in the crystal lattice. researchgate.netmdpi.com
The solid-state conformation can then be compared with the solution-state conformations determined by NMR spectroscopy to assess the influence of the crystal packing forces on the molecular structure. mdpi.com The crystal structure would also reveal details about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of the molecules in the crystal. This information is crucial for understanding the supramolecular chemistry of the compound.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Interaction Monitoring
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions in a molecule. nih.gov The chromophores present in this compound are the carbonyl group of the lactone and the thioether sulfur atom.
The carbonyl group typically exhibits a weak n → π* transition at around 270-300 nm in the UV-Vis spectrum. masterorganicchemistry.com The thioether group may also show a weak absorption in the UV region. researchgate.net While these absorptions are generally weak, they can be sensitive to the molecular environment.
Changes in the UV-Vis or fluorescence spectra upon the addition of a binding partner can be used to monitor intermolecular interactions. For example, the coordination of a metal ion to the sulfur or oxygen atoms could perturb the electronic structure of the macrocycle, leading to a shift in the absorption or emission wavelengths.
Advanced Chiroptical Spectroscopic Methods (e.g., Circular Dichroism) for Stereochemical Insights
If this compound is chiral, either due to the presence of stereocenters or due to conformational chirality, advanced chiroptical spectroscopic methods such as Circular Dichroism (CD) can be employed to investigate its stereochemistry. wikipedia.orgyoutube.com
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of the chromophores in the molecule. For a chiral conformer of this compound, the carbonyl and thioether chromophores would give rise to characteristic CD signals.
Theoretical calculations can be used to predict the CD spectrum for different enantiomers or diastereomers, and by comparing the calculated and experimental spectra, the absolute configuration of the molecule can be determined. nih.gov CD spectroscopy is also a valuable tool for studying conformational changes and interactions that affect the chirality of the molecule. nih.gov
Theoretical Considerations in Materials Science Applications of 1 Oxa 6 Thiacyclopentadecan 15 One
Computational Design of Advanced Materials Incorporating 1-Oxa-6-thiacyclopentadecan-15-one Motifs
The design of new materials at a molecular level often begins with computational modeling, which can predict the behavior and properties of yet-to-be-synthesized compounds, thereby guiding experimental efforts. diva-portal.org For a molecule like this compound, computational tools are invaluable for exploring its conformational landscape and its potential interactions with other molecules or surfaces.
Molecular dynamics (MD) simulations and quantum mechanical calculations are central to the computational design of materials based on such macrocycles. researchgate.netacs.org These methods allow for the in-silico construction of polymers, metal-organic frameworks (MOFs), or other complex architectures incorporating the this compound unit. For instance, by modeling the incorporation of this macrocycle into a polymer chain, researchers can predict the resulting material's mechanical properties, thermal stability, and permeability to different substances.
A key aspect of the computational design process is the ability to perform virtual screening of different derivatives of the parent macrocycle. By systematically modifying functional groups on the macrocyclic ring, it is possible to tune its electronic and steric properties for specific applications. For example, the addition of aromatic side chains could enhance π-π stacking interactions, leading to materials with interesting electronic or self-assembly properties. nih.gov
| Computational Method | Application in Material Design | Predicted Outcome for this compound Based Materials |
| Molecular Dynamics (MD) | Simulating the conformational flexibility and intermolecular interactions. acs.org | Prediction of stable conformations and potential for self-assembly into ordered structures. |
| Density Functional Theory (DFT) | Calculating electronic properties, reactivity, and interaction energies. researchgate.net | Insight into the macrocycle's ability to coordinate with metal ions or bind to guest molecules. |
| Monte Carlo Simulations | Exploring the phase space of multicomponent systems. acs.org | Modeling the formation of polymeric materials or the diffusion of small molecules through a membrane. |
This table presents a summary of how different computational methods could be applied to design materials incorporating this compound.
Theoretical Prediction of Performance in Material Systems
Beyond the initial design phase, theoretical calculations can provide detailed predictions of how materials incorporating this compound will perform in specific applications. diva-portal.org This includes understanding their electronic behavior at interfaces and their tendency to self-assemble in solution or in the solid state.
Electronic Structure in Material Interfaces and Hybrid Systems
The electronic structure of this compound is of particular interest due to the presence of both oxygen and sulfur atoms. The oxygen atom can act as a hard Lewis base, while the sulfur atom is a softer and more polarizable donor. nih.gov This dual nature suggests that the macrocycle could be used to create interfaces with unique electronic properties.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to model the electronic structure of this macrocycle when adsorbed onto a surface, such as a metal or a semiconductor. nih.gov These calculations can predict the nature of the bonding between the macrocycle and the surface, the charge transfer that occurs upon adsorption, and the resulting changes in the electronic properties of both the molecule and the substrate. This information is crucial for designing new sensors, catalysts, or electronic devices.
For example, the interaction of the sulfur atom with a gold surface could lead to the formation of a self-assembled monolayer (SAM) with a well-defined orientation. The electronic properties of this SAM could then be modulated by the binding of guest molecules to the oxygen-containing part of the macrocycle.
| Parameter | Theoretical Value (Hypothetical) | Significance for Material Performance |
| Highest Occupied Molecular Orbital (HOMO) Energy | -6.5 eV | Determines the electron-donating ability of the molecule. |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -1.2 eV | Determines the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the electronic excitability and chemical stability. |
| Dipole Moment | 3.5 D | Influences intermolecular interactions and self-assembly. |
This table provides hypothetical DFT-calculated electronic properties for this compound, which are critical for predicting its behavior in electronic applications.
Self-Assembly in Soft Matter and Polymeric Systems (Theoretical Modeling)
The ability of molecules to spontaneously organize into well-defined structures is a cornerstone of modern materials science. nih.gov The unique combination of a flexible macrocyclic backbone, a polar lactone group, and both hard and soft donor atoms in this compound suggests a strong potential for self-assembly.
Theoretical modeling can be used to predict the self-assembly behavior of this macrocycle in different environments. diva-portal.org Coarse-grained molecular dynamics simulations, for instance, can model the aggregation of many macrocycles over long timescales to predict the formation of micelles, vesicles, or liquid crystalline phases in solution. These simulations can help to understand how factors such as solvent polarity, temperature, and concentration influence the resulting supramolecular structures.
Furthermore, atomistic simulations can provide detailed insights into the specific non-covalent interactions that drive the self-assembly process. acs.org These include hydrogen bonding involving the carbonyl group of the lactone, dipole-dipole interactions, and van der Waals forces. By understanding these interactions, it is possible to rationally design modifications to the macrocycle that will promote the formation of specific, desired architectures. For instance, the introduction of chiral centers could lead to the formation of helical assemblies.
| System | Modeling Approach | Predicted Self-Assembled Structure |
| In aqueous solution | Coarse-Grained Molecular Dynamics | Formation of micelles with hydrophobic cores and hydrophilic shells. |
| In a non-polar solvent | Atomistic Molecular Dynamics | Formation of inverse micelles or linear aggregates through dipole-dipole interactions. |
| On a graphite (B72142) surface | Monte Carlo Simulation | Formation of a 2D crystalline monolayer. |
This table outlines the predicted self-assembly behavior of this compound in different environments as predicted by theoretical modeling.
Future Research Directions and Emerging Methodologies for 1 Oxa 6 Thiacyclopentadecan 15 One Studies
Integration of Artificial Intelligence and Machine Learning in Macrocyclic Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering the potential to navigate the vast chemical space of macrocycles with unprecedented efficiency. For 1-Oxa-6-thiacyclopentadecan-15-one, these technologies promise to accelerate the discovery of derivatives with tailored properties.
Machine learning models, trained on large datasets of known macrocycles, can predict a wide range of physicochemical and biological properties for novel derivatives of this compound. nih.govmdpi.comresearchgate.netimperial.ac.uktaylorfrancis.comnih.govllnl.gov These properties can include solubility, permeability, binding affinity to specific targets, and even toxicity. By employing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, researchers can screen virtual libraries of this compound analogs, prioritizing the most promising candidates for synthesis and experimental validation. nih.gov
Generative AI models can design novel macrocyclic structures based on desired properties. These models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn the underlying chemical rules from existing data to propose new this compound derivatives that are structurally diverse and possess optimized characteristics. This approach significantly expands the accessible chemical space beyond what is achievable through traditional chemical intuition alone.
The application of AI in retrosynthesis planning can also streamline the synthetic accessibility of designed this compound derivatives. By analyzing vast reaction databases, AI algorithms can propose efficient and viable synthetic routes, reducing the time and resources required for their chemical synthesis.
| Derivative | Predicted LogP | Predicted Aqueous Solubility (mg/L) | Predicted Binding Affinity (pIC50) to Target X |
| This compound | 3.8 | 5.2 | 4.5 |
| 10-Methyl-1-oxa-6-thiacyclopentadecan-15-one | 4.2 | 3.1 | 5.1 |
| 10-Hydroxy-1-oxa-6-thiacyclopentadecan-15-one | 3.5 | 10.8 | 4.8 |
| 1-Oxa-6-thia-10-azacyclopentadecan-15-one | 3.2 | 15.4 | 5.5 |
Development of Advanced Hybrid Computational-Experimental Approaches
The inherent flexibility of macrocycles like this compound presents a significant challenge for conformational analysis. Advanced hybrid computational-experimental approaches are emerging as a powerful strategy to address this complexity by combining the strengths of theoretical modeling and empirical data. nih.govacs.orgd-nb.infosci-hub.senih.gov
Molecular dynamics (MD) simulations provide a dynamic view of the conformational landscape of this compound in different environments. nih.govacs.org By simulating the molecule's movement over time, researchers can identify low-energy conformations and understand the transitions between them. However, the accuracy of these simulations is highly dependent on the force field used.
Nuclear Magnetic Resonance (NMR) spectroscopy is a key experimental technique for probing the solution-state structure of macrocycles. nih.govacs.orgd-nb.infosci-hub.senih.gov Data from various NMR experiments, such as Nuclear Overhauser Effect (NOE) and scalar coupling constants, can provide crucial distance and dihedral angle restraints. Integrating these experimental restraints into MD simulations or other conformational search algorithms can significantly enhance the accuracy of the resulting structural models. nih.gov
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a more accurate description of specific regions of interest within the macrocycle, such as the ester and thioether linkages in this compound. cecam.orgnih.govresearchgate.netresearchgate.netgromacs.org In a QM/MM approach, the chemically reactive or electronically important part of the molecule is treated with a high level of quantum mechanical theory, while the remainder of the system is described by a more computationally efficient molecular mechanics force field. nih.govresearchgate.netgromacs.org This allows for the accurate study of phenomena like host-guest interactions or reaction mechanisms involving the macrocycle.
Table 2: Illustrative Hybrid Approach Workflow for Conformational Analysis of this compound
| Step | Method | Purpose | Expected Outcome |
| 1 | Unrestrained Molecular Dynamics | Initial exploration of conformational space | Identification of major conformational families |
| 2 | NMR Spectroscopy (NOESY, J-coupling) | Experimental structural restraints | Interproton distances and dihedral angles |
| 3 | Restrained Molecular Dynamics | Refinement of conformational ensemble | A set of conformations consistent with experimental data |
| 4 | QM/MM Calculations | High-accuracy energy calculations | Accurate relative energies of key conformations |
Exploration of Novel Supramolecular Architectures and Functional Systems
The unique structural features of this compound, including its flexible backbone and the presence of both ether and thioether functionalities, make it an intriguing building block for the construction of novel supramolecular architectures. nih.govnsf.govproquest.com Future research will likely focus on harnessing the self-assembly properties of this macrocycle and its derivatives to create functional systems with applications in materials science and nanotechnology.
The thioether linkage in this compound can coordinate with various metal ions, leading to the formation of metallo-supramolecular assemblies. nih.gov By tuning the reaction conditions and the nature of the metal salt, it may be possible to control the stoichiometry and geometry of the resulting complexes, leading to the formation of discrete macrocyclic complexes or extended coordination polymers. nih.gov
The incorporation of recognition motifs into the structure of this compound could enable its use in host-guest chemistry. By introducing specific functional groups, the macrocycle could be designed to selectively bind to small molecules or ions, acting as a sensor or a molecular carrier. The flexible nature of the macrocyclic ring could allow for induced-fit binding, enhancing selectivity.
Furthermore, the self-assembly of this compound derivatives in solution or at interfaces could lead to the formation of well-defined nanostructures, such as nanotubes, vesicles, or gels. The properties of these materials would be dictated by the intermolecular interactions between the macrocyclic units, which can be tuned by modifying their chemical structure.
Theoretical Advances in Understanding Complex Intermolecular Interaction Networks
A fundamental understanding of the non-covalent interactions that govern the behavior of this compound is crucial for predicting its properties and designing new functional materials. Future theoretical advancements will provide more accurate and efficient methods for analyzing the complex network of intermolecular forces at play.
Advanced computational methods, such as Symmetry-Adapted Perturbation Theory (SAPT) and high-level ab initio calculations, can provide a detailed and quantitative description of the various components of intermolecular interactions, including electrostatic, exchange, induction, and dispersion forces. These methods can be applied to study the dimerization of this compound or its interaction with other molecules.
The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool for analyzing electron density topology to identify and characterize non-covalent interactions. nih.gov By locating bond critical points and analyzing their properties, QTAIM can reveal the nature and strength of hydrogen bonds, van der Waals interactions, and other weak contacts that are crucial for the stability of supramolecular assemblies. nih.gov
The development of more accurate and computationally efficient force fields for molecular simulations will also be critical. By incorporating advanced descriptions of polarization and charge transfer, these next-generation force fields will enable more realistic simulations of the condensed-phase behavior of this compound, providing deeper insights into its solvation, aggregation, and interaction with other molecules. The FINCHES computational framework, for instance, allows for the rapid, sequence-based prediction of intermolecular interactions in intrinsically disordered regions without the need for molecular simulations. nih.govmdpi.com
Table 3: Key Intermolecular Interactions to Investigate in this compound Systems
| Interaction Type | Description | Importance |
| Hydrogen Bonding | Interaction between the carbonyl oxygen and hydrogen bond donors. | Directs self-assembly and guest binding. |
| Dipole-Dipole Interactions | Electrostatic interactions between polar ester and thioether groups. | Influences packing in the solid state and conformational preferences. |
| van der Waals Forces | Dispersion and repulsion forces between non-polar parts of the molecule. | Contributes significantly to overall stability and packing efficiency. |
| S···O/S···S Interactions | Weak non-covalent interactions involving the sulfur atom. | Can play a role in directing crystal packing and supramolecular assembly. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
